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Introduction

Darunavir is a potent protease inhibitor widely used in the treatment of HIV infection. The
metabolism of Darunavir in the body leads to the formation of various metabolites, including
hydroxylated forms, collectively referred to as Hydroxy Darunavir. Monitoring the levels of
these metabolites is crucial for understanding the drug's pharmacokinetics, efficacy, and
potential for drug-drug interactions. This document provides detailed application notes and
protocols for the analytical detection of Hydroxy Darunavir. While specific validated methods
for Hydroxy Darunavir are not abundantly available in published literature, the analytical
methods for its parent drug, Darunavir, are well-established and can be readily adapted for the
detection of its hydroxylated metabolites.

Darunavir is primarily metabolized by the cytochrome P450 enzyme system, particularly
CYP3A4. The main metabolic pathways include isobutyl aliphatic hydroxylation and aniline
aromatic hydroxylation, resulting in the formation of Hydroxy Darunavir isomers[1][2]. These
metabolites are structurally similar to the parent drug, and thus, analytical techniques such as
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass
Spectrometry (LC-MS) are highly suitable for their detection and quantification.

Analytical Methods Overview
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The most common and effective methods for the analysis of Darunavir and its metabolites are
based on reversed-phase HPLC and UPLC-MS/MS. These techniques offer high sensitivity,
selectivity, and throughput, which are essential for the analysis of biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used
technique for the quantification of Darunavir in pharmaceutical formulations and can be
adapted for the detection of Hydroxy Darunavir, although it may lack the sensitivity required
for low concentrations in biological matrices[3][4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the
bioanalysis of drugs and their metabolites due to its superior sensitivity and selectivity. Several
LC-MS/MS methods have been developed and validated for the quantification of Darunavir in
human plasma and other biological fluids[5]. These methods can be modified to specifically
detect Hydroxy Darunavir by adjusting the mass spectrometric parameters.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods
reported for Darunavir, which can serve as a benchmark for the development and validation of
a method for Hydroxy Darunavir.

Table 1: HPLC Methods for Darunavir
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Parameter

Method 1

Method 2

Method 3

Linearity Range

3-27 pg/mL

40 pg/mL (Assay)

0.1M Potassium

) Methanol:Acetonitrile Acetonitrile:Methanol dihydrogen
Mobile Phase
(95:5 viv) (90:10 v/v) phosphate:Methanol
(65:35 viv)
Symmetry C18 (250
Column C18 C8 YMC
mm X 4.6 mm, 5um)
Flow Rate 0.7 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 264 nm UV at 271 nm UV at 275 nm
Retention Time 3.45 min 2.59 min -
LOD - - 0.86 pg/mL
LOQ - - 2.60 pg/mL

Table 2: LC-MS/MS Methods for Darunavir in Human Plasma
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Parameter

Method 1

Method 2

Method 3

Linearity Range

10-2000 ng/mL

20.10-3501.23 ng/mL

150-15000 ng/mL

Acetonitrile:2mM

0.1% Formic acid in

0.1% Formic Acid

) Ammonium Formate Acetonitrile:5mM buffer
Mobile Phase ) ) ) ) ) o
with 0.1% Formic acid  Ammonium acetate solution:Acetonitrile
in water (70:30 v/v) buffer (75:25 viv) (50:50, viv)
Agilent, Zorbax, XDB ]
Thermo Hypersil Gold
Column C18 (2.1 x50 mm, 5 C18
(50x4.6mm, 3L)
Hm)
Flow Rate 0.120 mL/min 0.7 mL/min 0.6 mL/min
lonization Mode ESI Positive ESI Positive ESI Positive
MRM Transition - - -
Retention Time 1.35 min - -
Recovery >95% 78.36% 72.71-79.12%
LLOQ 10 ng/mL 20.10 ng/mL 150 ng/mL

Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma

using Protein Precipitation

This protocol is a general procedure for the extraction of Darunavir and its metabolites from

plasma samples, suitable for subsequent LC-MS/MS analysis.

Materials:

¢ Human plasma (K2EDTA)

o Acetonitrile (HPLC grade)

 Internal Standard (IS) solution (e.g., Verapamil or a stable isotope-labeled Darunavir)
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e Microcentrifuge tubes (1.5 mL)
e Vortex mixer
e Centrifuge

Procedure:

Pipette 100 pL of human plasma into a 1.5 mL microcentrifuge tube.

e Add 20 pL of the internal standard working solution.

e Add 300 pL of acetonitrile to precipitate the plasma proteins.

e Vortex the mixture for 1 minute.

o Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

o Carefully transfer the supernatant to a clean tube or a 96-well plate.

o Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
o Reconstitute the dried residue with 100 pL of the mobile phase.

» Vortex for 30 seconds.

e Inject an aliquot (e.g., 5-10 pL) into the LC-MS/MS system.
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1. Plasma Sample (100 pL)

'

2. Add Internal Standard

'

3. Add Acetonitrile (Protein Precipitation)

'

4. Vortex

'

5. Centrifuge

'

6. Collect Supernatant

'

7. Evaporate to Dryness

'

8. Reconstitute in Mobile Phase

'

9. Inject into LC-MS/MS

Click to download full resolution via product page

Figure 1: Workflow for Protein Precipitation Sample Preparation.
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Protocol 2: UPLC-MS/MS Method for the Quantification
of Darunavir (Adaptable for Hydroxy Darunavir)

This protocol is based on a validated method for Darunavir and can be used as a starting point
for developing a method for Hydroxy Darunavir.

Instrumentation:

o Waters Acquity UPLC system or equivalent

o Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:

e Column: Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 um) or equivalent

» Mobile Phase A: 2mM Ammonium Formate with 0.1% Formic Acid in water

» Mobile Phase B: Acetonitrile

e Gradient: 70% B (Isocratic)

e Flow Rate: 0.12 mL/min

e Column Temperature: 30°C

* Injection Volume: 10 pL

Run Time: Approximately 3 minutes

Mass Spectrometric Conditions:

lonization Mode: Electrospray lonization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: Dependent on instrument

Gas Flow (Desolvation and Cone): Dependent on instrument
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MRM Transitions (Proposed):

Darunavir:m/z 548.2 -> 392.2

Hydroxy Darunavir (aliphatic):m/z 564.2 -> 408.2 (or other specific product ions)

Hydroxy Darunavir (aromatic):m/z 564.2 -> 392.2 (or other specific product ions)

Internal Standard (Verapamil):m/z 455.3 -> 165.1

Note: The MRM transitions for Hydroxy Darunavir are proposed based on the addition of an
oxygen atom (+16 Da) to the parent drug. The product ions will need to be determined
experimentally by infusing a standard of Hydroxy Darunavir or by analyzing samples known to
contain the metabolite and identifying the characteristic fragmentation pattern.

UPLC System Mass Spectrometer

Solvent Delivery }—>

——

—>’ ESI Source H Q1 (Parent lon Selection) —>’ Q2 (Collision Cell) —>’ Q3 (Product lon Selection) Detector

—>’ C18 Column

Autosampler

Click to download full resolution via product page
Figure 2: Schematic of a UPLC-MS/MS System Workflow.

Method Adaptation for Hydroxy Darunavir Detection

As Hydroxy Darunavir is more polar than the parent drug due to the addition of a hydroxyl
group, its retention time on a reversed-phase column is expected to be shorter than that of
Darunavir under the same chromatographic conditions. The exact retention time will depend on
the position of the hydroxylation.

Key Steps for Method Development and Validation:

o Standard Procurement: Obtain a certified reference standard of Hydroxy Darunavir. If a
standard is not commercially available, it may need to be synthesized or isolated from in vitro
metabolism studies.
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e Tuning and Mass Spectrometry Optimization: Infuse the Hydroxy Darunavir standard into
the mass spectrometer to determine the optimal precursor ion and product ions for MRM
analysis.

o Chromatographic Separation: Optimize the mobile phase composition and gradient to
achieve good peak shape and resolution of Hydroxy Darunavir from Darunavir and other
potential interferences in the biological matrix.

» Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for
bioanalytical method validation. This includes assessing selectivity, linearity, accuracy,
precision, recovery, matrix effects, and stability.

Signaling Pathway

Darunavir acts by inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral
polyproteins into functional proteins required for viral maturation. By blocking this step,
Darunavir prevents the production of mature, infectious virions. Hydroxy Darunavir is a
product of the body's attempt to metabolize and clear the drug and is not expected to have a
direct signaling pathway of its own, but its formation is a key part of the overall pharmacokinetic
profile of Darunavir.

HIV RNA »| Gag-Pol Polyproteins [--------- | Immature, Non-infectious Virion
Cleavage

Mature Viral Proteins »| Mature, Infectious Virion

Inhibition

HIV-1 Protease
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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